molecular formula C13H11N3O B2696837 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 626218-35-7

2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Cat. No. B2696837
CAS RN: 626218-35-7
M. Wt: 225.251
InChI Key: XBBSNWDUAULUOZ-UHFFFAOYSA-N
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Description

“2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine” is a biochemical used for proteomics research . It has a molecular formula of C13H11N3O and a molecular weight of 225.25 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies . For instance, a Diels–Alder reaction between key intermediates led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine” is represented by the formula C13H11N3O . The InChI code for this compound is 1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 .


Chemical Reactions Analysis

The reactivity of this compound in reactions with amino acids has been investigated . It was found that effective luminophores were identified among the synthesized compounds that emit in the near UV and visible regions of the electromagnetic spectrum with a luminescence quantum yield of up to 0.52 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine” include a molecular weight of 225.25 and a molecular formula of C13H11N3O .

Scientific Research Applications

Future Directions

Future research could focus on further exploring the anti-fibrotic activities of this compound and its derivatives . The potential of these compounds as novel anti-fibrotic drugs could be investigated, given their observed inhibitory effects on collagen expression .

properties

IUPAC Name

2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-7-9(4-5-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBSNWDUAULUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine

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